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molecular formula C15H29NO3S B8337359 Tert-butyl 3-(tert-butylsulfinylamino)-3-cyclopropyl-butanoate

Tert-butyl 3-(tert-butylsulfinylamino)-3-cyclopropyl-butanoate

Cat. No. B8337359
M. Wt: 303.5 g/mol
InChI Key: IALPVBZGCKNZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409866B2

Procedure details

To a solution of tert-butyl acetate (1.29 g, 1.48 ml, 11.1 mmol) in THF (20 ml) cooled to −78° C. was added a 2M solution of lithium diisopropylamine in THF/n-heptane (5.55 ml, 11.1 mmol) over 10 minutes. The reaction mixture was stirred for 40 minutes at −78° C. followed by addition of a solution of (E)-N-(1-cyclopropylethylidene)-2-methylpropane-2-sulfinamide (CAN 1426425-10-6, 1.6 g, 8.54 mmol) in THF (5 ml) to the reaction cooled at −78° C. The reaction was stirred at −78° C. for 90 minutes and then let to warm up to 0° C. After stirring 1 hour at 0° C. the reaction was quenched by addition of water. The reaction mixture was diluted with ethyl acetate and washed with brine. The organic phase was dried over sodium sulfate and evaporated down to dryness. The crude material was purified by flash chromatography on silica eluting with a heptane/ethyl acetate gradient to yield the title compound (1.93 g, 75%). MS (ESI, m/z): 304.5 (M+H+).
Quantity
1.48 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF n-heptane
Quantity
5.55 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]([CH3:8])([CH3:7])[CH3:6])(=[O:3])[CH3:2].C(NC(C)C)(C)C.[Li].C1COCC1.CCCCCCC.[CH:29]1(/[C:32](=[N:34]/[S:35]([C:37]([CH3:40])([CH3:39])[CH3:38])=[O:36])/[CH3:33])[CH2:31][CH2:30]1>C1COCC1>[C:37]([S:35]([NH:34][C:32]([CH:29]1[CH2:31][CH2:30]1)([CH3:33])[CH2:2][C:1]([O:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[O:3])=[O:36])([CH3:38])([CH3:39])[CH3:40] |f:1.2,3.4,^1:15|

Inputs

Step One
Name
Quantity
1.48 mL
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
THF n-heptane
Quantity
5.55 mL
Type
reactant
Smiles
C1CCOC1.CCCCCCC
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
C1(CC1)\C(\C)=N\S(=O)C(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 40 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at −78° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 0° C
STIRRING
Type
STIRRING
Details
After stirring 1 hour at 0° C. the reaction
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was quenched by addition of water
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica eluting with a heptane/ethyl acetate gradient

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(C)(C)S(=O)NC(CC(=O)OC(C)(C)C)(C)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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